4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol
Description
3-Ethoxy-4-hydroxybenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound that combines several functional groups, including an aldehyde, an ether, a hydroxyl group, a bromobenzyl group, and a triazole ring
Properties
Molecular Formula |
C18H18BrN5O2S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[(E)-[[3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-16-9-12(6-7-15(16)25)10-20-22-17-21-18(24-23-17)27-11-13-4-3-5-14(19)8-13/h3-10,25H,2,11H2,1H3,(H2,21,22,23,24)/b20-10+ |
InChI Key |
JYTLROSGFCTFFM-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-hydroxybenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps:
Preparation of 3-ethoxy-4-hydroxybenzaldehyde: This can be synthesized by the ethylation of 4-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 3-bromobenzyl sulfanyl derivative: This involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form the corresponding sulfanyl derivative.
Formation of the triazole ring: The triazole ring can be synthesized by the reaction of hydrazine with an appropriate nitrile or isothiocyanate.
Condensation reaction: Finally, the 3-ethoxy-4-hydroxybenzaldehyde is condensed with the triazole derivative in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-ethoxy-4-hydroxybenzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium sulfide in aqueous or alcoholic medium.
Major Products
Oxidation: 3-ethoxy-4-hydroxybenzoic acid.
Reduction: 3-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in diseases such as cancer, inflammation, and infections.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Antioxidant Activity: The hydroxyl and aldehyde groups may scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazole and bromobenzyl moieties.
4-Hydroxybenzaldehyde: Lacks the ethoxy and triazole groups, making it less complex and with different reactivity.
3-Bromobenzyl chloride: Contains the bromobenzyl group but lacks the aldehyde and triazole functionalities.
Uniqueness
3-Ethoxy-4-hydroxybenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazole ring, in particular, adds to its versatility in medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
